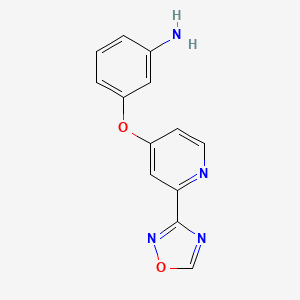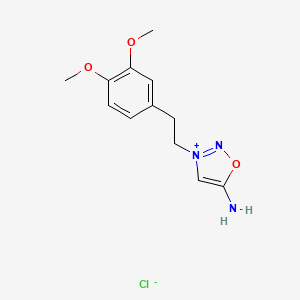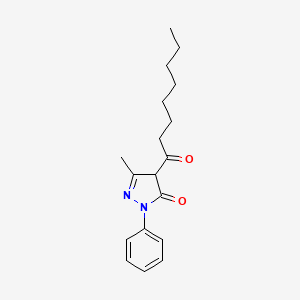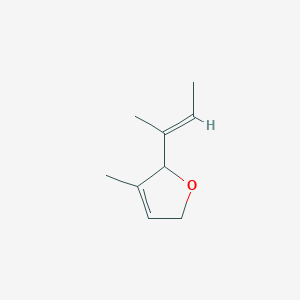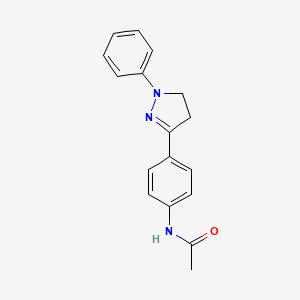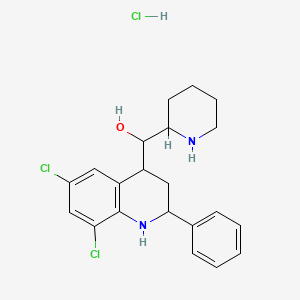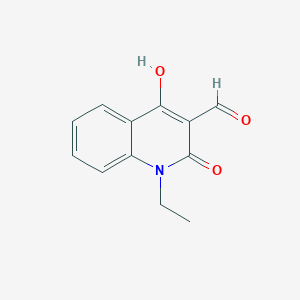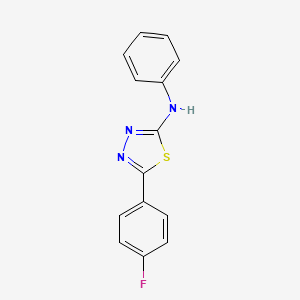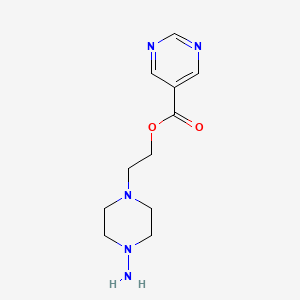![molecular formula C22H30N2 B15212721 5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-17-1](/img/structure/B15212721.png)
5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C22H30N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a propyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the propyl group and the phenyl ring can be achieved through nucleophilic substitution reactions. The trans-4-propylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable cyclohexyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl ring, potentially leading to the formation of dihydropyrimidine derivatives or reduced phenyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, organometallic reagents, or nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Propyl alcohols, propyl aldehydes, or propyl carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives or reduced phenyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
- 5-Butyl-2-(4-(trans-4-butylcyclohexyl)phenyl)pyrimidine
- 5-Pentyl-2-(4-(trans-4-pentylcyclohexyl)phenyl)pyrimidine
- 5-Hexyl-2-(4-(trans-4-hexylcyclohexyl)phenyl)pyrimidine
Comparison: 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different solubility, melting point, and biological activity. The presence of the trans-4-propylcyclohexyl group also influences its conformational flexibility and interaction with molecular targets.
Propiedades
Número CAS |
98495-17-1 |
|---|---|
Fórmula molecular |
C22H30N2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
5-propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C22H30N2/c1-3-5-17-7-9-19(10-8-17)20-11-13-21(14-12-20)22-23-15-18(6-4-2)16-24-22/h11-17,19H,3-10H2,1-2H3 |
Clave InChI |
UQCKRCVGOWCERF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=N3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


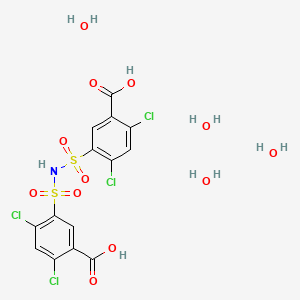

![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
